![molecular formula C12H16ClNO5S B1472991 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-21-0](/img/structure/B1472991.png)
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1858241-21-0 . It has a molecular weight of 321.78 and its molecular formula is C12H16ClNO5S . The IUPAC name for this compound is 4-(N-(3-chloro-4-methoxyphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Reactions
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid is involved in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of substituted azetidinones, which are important for their biological and pharmacological activities. The process involves the condensation of 3-aminophthalic acid with specific ethylamine derivatives, leading to the formation of biisoindoline tetraones. These compounds have been recognized for their potential in medicinal chemistry due to their structural features, including sulfonamide rings which are prevalent in many pharmaceuticals (Jagannadham et al., 2019).
Antimicrobial Activity
Research has also shown that derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid exhibit antimicrobial activity. A study synthesizing N-substituted-β-amino acid derivatives, including those with 3-[(2-hydroxyphenyl)amino]butanoic acid, demonstrated good antimicrobial effectiveness against various bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Mickevičienė et al., 2015).
Agricultural Applications
In the agricultural sector, derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid are being explored for their utility. For instance, the synthesis of glufosinate, an important herbicide, involves processes related to the functional groups of this compound. Glufosinate's synthesis through hydroformylation–amidocarbonylation demonstrates the chemical's relevance in creating agricultural chemicals (Sakakura et al., 1991).
Molecular Docking and Biological Activity Studies
Furthermore, molecular docking and structural analysis studies have been conducted on derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid to predict their antimicrobial activity. Such studies provide insights into the compound's interaction with biological targets, showcasing its potential in drug discovery and development (Tatar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIQZPPZAHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



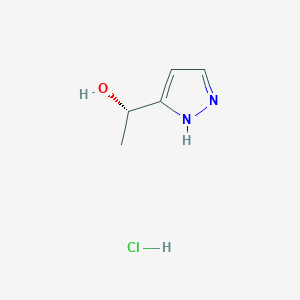

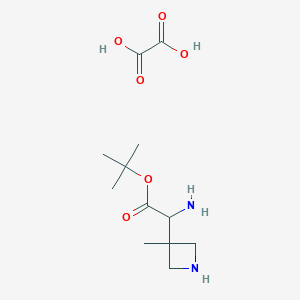
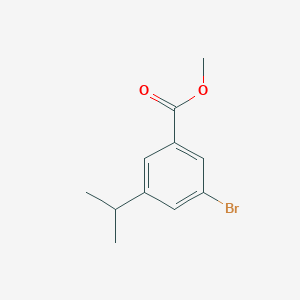
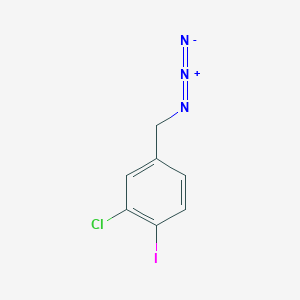
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
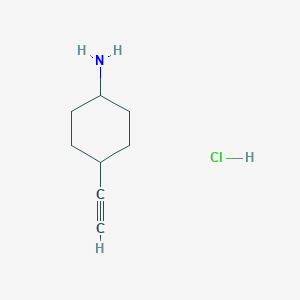
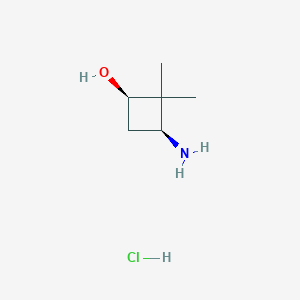
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)

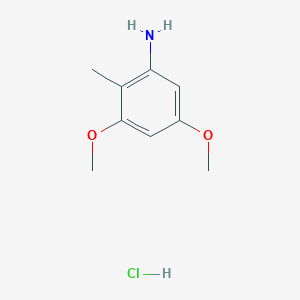
![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
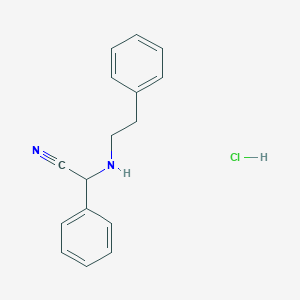
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)